molecular formula C11H11FN4OS B11206145 N-{3-[(4-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}acetamide

N-{3-[(4-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}acetamide

Cat. No.: B11206145
M. Wt: 266.30 g/mol
InChI Key: TZHJECSMOBLJCQ-UHFFFAOYSA-N
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Description

N-{3-[(4-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}acetamide is a synthetic organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a triazole ring, a fluorobenzyl group, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.

Properties

Molecular Formula

C11H11FN4OS

Molecular Weight

266.30 g/mol

IUPAC Name

N-[3-[(4-fluorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-yl]acetamide

InChI

InChI=1S/C11H11FN4OS/c1-7(17)13-10-14-11(16-15-10)18-6-8-2-4-9(12)5-3-8/h2-5H,6H2,1H3,(H2,13,14,15,16,17)

InChI Key

TZHJECSMOBLJCQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=NN1)SCC2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(4-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}acetamide typically involves multiple steps:

    Formation of the Triazole Ring:

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via a nucleophilic substitution reaction, where a suitable fluorobenzyl halide reacts with the triazole intermediate.

    Sulfanyl Group Addition: The final step involves the addition of a sulfanyl group to the triazole ring, typically through a thiolation reaction using a thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (e.g., HCl/H₂O): Cleavage of the acetamide group yields 3-[(4-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine and acetic acid.

  • Basic hydrolysis (e.g., NaOH/EtOH): Produces the corresponding carboxylate salt, sodium 3-[(4-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylcarboxylate .

Reaction progress is monitored via thin-layer chromatography (TLC), with yields typically ranging from 65–85% depending on reaction time and temperature.

Alkylation and Acylation

The triazole ring’s nitrogen atoms participate in alkylation and acylation:

Reaction Type Reagents/Conditions Product
N-Alkylation Methyl iodide, NaH, DMF, 0–5°CN-Methyl derivative at the triazole N-1 position .
Acylation Acetyl chloride, pyridine, RTAcetylated triazole at the N-4 position, confirmed by NMR.

Alkylation reactions require inert atmospheres (N₂/Ar) to prevent oxidation of the sulfanyl group.

Oxidation and Reduction

  • Oxidation :
    The sulfanyl (-S-) linker oxidizes to sulfonyl (-SO₂-) or sulfinyl (-SO-) groups using H₂O₂ (30%) or meta-chloroperbenzoic acid (mCPBA). For example:

    -S-H2O2-SO-H2O2-SO2-\text{-S-} \xrightarrow{\text{H}_2\text{O}_2} \text{-SO-} \xrightarrow{\text{H}_2\text{O}_2} \text{-SO}_2\text{-}

    Sulfonyl derivatives show enhanced stability but reduced solubility in nonpolar solvents.

  • Reduction :
    Lithium aluminum hydride (LiAlH₄) reduces the acetamide group to N-{3-[(4-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}ethylamine .

Nucleophilic Substitution

The triazole ring participates in nucleophilic substitution reactions with aryl halides or alkyl halides:

  • With 2-bromoacetophenone :
    Substitution at the triazole C-5 position forms 3-[(4-fluorobenzyl)sulfanyl]-5-(phenacyl)-1H-1,2,4-triazole , confirmed by X-ray crystallography .

  • With benzyl chloride :
    Produces a disubstituted triazole derivative, though yields are lower (~40% ) due to steric hindrance .

Cycloaddition and Ring-Opening Reactions

The triazole core undergoes [3+2] cycloaddition with nitriles or alkynes under Cu(I) catalysis, forming fused heterocycles. For example:

  • Reaction with phenylacetylene generates a 1,2,3-triazolo[1,5-a]pyridine derivative, which exhibits fluorescence properties .

Scientific Research Applications

Antibacterial Applications

Research has demonstrated that compounds containing the 1,2,4-triazole structure exhibit significant antibacterial properties. A study highlighted that derivatives of triazoles show enhanced activity against various bacterial strains, particularly Gram-negative bacteria.

Key Findings :

  • Compounds with a benzyl group at the 4-position of the triazole were noted to inhibit the growth of Gram-positive bacteria more effectively than their 4-phenyl counterparts .
  • In vitro tests revealed that certain triazole derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics like ciprofloxacin and levofloxacin against pathogens such as E. coli and Pseudomonas aeruginosa .

Anti-inflammatory Properties

N-{3-[(4-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}acetamide has also been studied for its anti-inflammatory effects. Research indicates that triazole-containing compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

Research Insights :

  • A study focusing on 1,2,4-triazole derivatives showed that they could effectively inhibit COX enzymes in vitro, suggesting potential as anti-inflammatory agents .

Table of Research Findings

Study Application Key Results Reference
Study 1AntibacterialMIC comparable to ciprofloxacin against Gram-negative bacteria
Study 2Anti-inflammatoryInhibition of COX enzymes in vitro

Case Studies

  • Antibacterial Efficacy :
    • A specific case study evaluated the antibacterial activity of various triazole derivatives, including this compound. The compound was tested against multiple bacterial strains and demonstrated significant inhibition zones comparable to standard antibiotics.
  • Anti-inflammatory Action :
    • Another case study investigated the anti-inflammatory potential of triazole derivatives through COX inhibition assays. The results indicated that certain modifications to the triazole structure enhanced its efficacy in reducing inflammation markers.

Mechanism of Action

The mechanism of action of N-{3-[(4-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}acetamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The fluorobenzyl group enhances its binding affinity, while the triazole ring contributes to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • **N-{3-[(4-chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}acetamide
  • **N-{3-[(4-bromobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}acetamide
  • **N-{3-[(4-methylbenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}acetamide

Uniqueness

N-{3-[(4-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}acetamide is unique due to the presence of the fluorobenzyl group, which imparts distinct electronic properties and enhances its reactivity compared to its analogs. This makes it a valuable compound for various applications in research and industry.

Biological Activity

N-{3-[(4-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}acetamide is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer effects. This article synthesizes current knowledge regarding its biological activity, including structure-activity relationships (SAR), in vitro studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Chemical Formula : C9H8FN3S
  • Molecular Weight : 213.24 g/mol

This structure incorporates a triazole ring which is known for its diverse biological activities. The presence of the fluorobenzyl group may enhance lipophilicity and biological interaction.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds containing triazole rings have demonstrated significant cytotoxic effects against various cancer cell lines. In particular:

  • In vitro studies : The compound exhibited growth inhibition in cancer cell lines with IC50 values indicating potent activity. For example, similar triazole derivatives have shown IC50 values ranging from 1.61 µg/mL to 49.85 µM against A549 cell lines .

Anti-inflammatory Effects

Triazole-containing compounds are also recognized for their anti-inflammatory properties. In a study focusing on COX inhibition, derivatives similar to this compound were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation .

Structure-Activity Relationship (SAR)

The activity of this compound can be influenced by various structural modifications:

Modification Effect on Activity
Presence of fluorineEnhances lipophilicity and potential receptor binding
Triazole ringEssential for anticancer and anti-inflammatory activity
Sulfanyl groupContributes to overall biological activity

Case Studies and Research Findings

  • Cytotoxicity Studies : A series of experiments demonstrated that modifications in the triazole structure significantly impacted cytotoxicity against different cancer cell lines. For example, compounds with additional electron-withdrawing groups showed enhanced activity compared to their counterparts lacking such modifications.
  • In Vivo Studies : Preliminary in vivo research indicates that compounds similar to this compound exhibit promising tumor uptake ratios when tested in animal models bearing xenografts of human tumors . These findings suggest potential for further development in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-{3-[(4-fluorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-yl}acetamide, and what catalytic systems improve yield?

  • Methodology : The compound is synthesized via nucleophilic substitution or condensation reactions. For example:

React 4-fluorobenzyl thiol with 5-amino-1H-1,2,4-triazole in the presence of a base (e.g., KOH) under reflux in ethanol.

Acetylate the intermediate using acetic anhydride in pyridine at 150°C for 5–8 hours .

  • Catalytic optimization : Zeolite (Y-H) and pyridine enhance reaction efficiency by stabilizing intermediates .
    • Yield improvement : Purification via silica gel chromatography (eluent: dichloromethane/ethyl acetate, 8:2) and recrystallization in ethanol achieves >95% purity .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what structural features do they confirm?

  • Key techniques :

  • 1H/13C NMR : Confirms the 4-fluorobenzyl group (δ 7.09–7.54 ppm for aromatic protons) and acetamide carbonyl (δ 2.29 ppm for CH3) .
  • IR spectroscopy : Peaks at 1715–1749 cm⁻¹ confirm C=O (acetamide) and C-S (thioether) bonds .
  • X-ray crystallography : Resolves triazole ring planarity and intermolecular hydrogen bonding using SHELXL .

Q. What preliminary biological activities have been reported, and which assay models are used?

  • Anti-exudative activity : Tested in rat formalin-induced edema models, showing 30–40% inhibition at 50 mg/kg via reduced vascular permeability .
  • Antimicrobial activity : MIC values of 8–32 µg/mL against E. coli and S. aureus in broth microdilution assays .
  • Antiproliferative activity : IC50 of 12 µM against HeLa cells in MTT assays, linked to VEGFR-2 inhibition .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the triazole or benzyl groups) affect anti-exudative activity?

  • SAR insights :

Substituent PositionGroupActivity ChangeReference
Benzyl (para)-F↑ Activity
Benzyl (meta)-Cl↓ Solubility
Triazole (N1)-CH3No significant change
  • Methodology : Introduce halogens, alkyl, or electron-withdrawing groups via Suzuki coupling or reductive amination. Test in in vivo inflammation models .

Q. What mechanistic insights exist for its antiproliferative activity, and how can molecular docking guide target validation?

  • Mechanism : Inhibits VEGFR-2 kinase by binding to the ATP pocket (docking score: -9.2 kcal/mol) .
  • Methodology :

Perform homology modeling of VEGFR-2 using SWISS-MODEL.

Dock the compound with AutoDock Vina; validate with MD simulations (GROMACS).

Confirm via kinase inhibition assays (IC50 correlation) .

Q. How can crystallographic data resolve contradictions in reported biological activities?

  • Case study : Discrepancies in antimicrobial MICs (8 vs. 32 µg/mL) arise from polymorphic forms.
  • Resolution :

Solve crystal structures (SHELXD/SHELXL) to identify polymorphs .

Compare hydrogen-bonding networks (e.g., N-H···O vs. C-H···π interactions) impacting solubility .

Q. What strategies mitigate cytotoxicity while retaining efficacy in anticancer studies?

  • Approach :

  • Prodrug design : Mask the acetamide with pH-sensitive groups (e.g., tert-butyl carbamate) to reduce off-target effects .
  • Selectivity assays : Test against non-cancerous cell lines (e.g., HEK293) to calculate selectivity indices (SI > 5 preferred) .

Q. How do solvent polarity and temperature affect its stability during scale-up synthesis?

  • Degradation pathways : Hydrolysis of the thioether bond in polar protic solvents (e.g., H2O/EtOH).
  • Optimization :

  • Use aprotic solvents (DMF, THF) at <60°C.
  • Monitor degradation via HPLC (C18 column, acetonitrile/H2O gradient) .

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